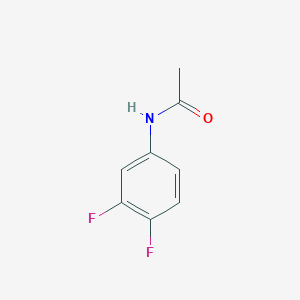

N-(3,4-Difluorophenyl)acetamide

Description

The exact mass of the compound N-(3,4-Difluorophenyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10347. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(3,4-Difluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-Difluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3,4-difluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-5(12)11-6-2-3-7(9)8(10)4-6/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXXZHPJADTUNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30278856 | |

| Record name | N-(3,4-Difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458-11-7 | |

| Record name | N-(3,4-Difluorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=458-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 458-11-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3,4-Difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-(3,4-difluorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(3,4-Difluorophenyl)acetamide chemical properties and IUPAC name

Executive Summary

This technical guide provides a comprehensive analysis of N-(3,4-Difluorophenyl)acetamide (CAS: 458-11-7), a fluorinated acetanilide derivative.[1] In medicinal chemistry, this compound serves as a critical model for understanding the "Fluorine Effect" —specifically how strategic fluorine substitution alters metabolic stability, lipophilicity, and electronic distribution compared to non-fluorinated analogs (acetanilide) or chlorinated congeners (propanil).

This document details its physicochemical profile, validated synthetic protocols, spectroscopic characterization, and its utility as a bioisostere in drug design.

Chemical Identity & Nomenclature

| Parameter | Details |

| IUPAC Name | |

| Common Synonyms | 3',4'-Difluoroacetanilide; Acetamide, N-(3,4-difluorophenyl)- |

| CAS Registry Number | 458-11-7 (Note: Do not confuse with 350-28-7, which is 3-fluoro-4-methylbenzoic acid) |

| Molecular Formula | |

| Molecular Weight | 171.14 g/mol |

| SMILES | CC(=O)NC1=CC(=C(C=C1)F)F |

| InChI Key | PSXXZHPJADTUNB-UHFFFAOYSA-N |

Structural Analysis

The molecule consists of an acetamide moiety attached to a benzene ring substituted with fluorine atoms at the 3 and 4 positions. The amide group is moderately electron-donating via resonance, while the two fluorine atoms exert a strong inductive electron-withdrawing effect (

Physicochemical Profile

The introduction of fluorine atoms significantly alters the physical properties compared to the parent acetanilide (

| Property | Value / Description | Source/Validation |

| Physical State | White to off-white crystalline solid | Visual inspection |

| Melting Point | 127 – 127.5 °C | [1] |

| Boiling Point | ~291 °C (Predicted at 760 mmHg) | Calculated |

| Solubility | Soluble in Methanol, Ethanol, DMSO, Ethyl Acetate.[1][2] Sparingly soluble in water. | Polarity assessment |

| pKa (Amide NH) | ~13.3 (Predicted) | Acidic character of amide proton |

| LogP | ~1.5 - 1.8 | Increased lipophilicity vs. acetanilide (LogP ~1.[1]16) due to C-F bonds |

Synthetic Methodology

Protocol: Acetylation of 3,4-Difluoroaniline

The most robust synthesis involves the nucleophilic acyl substitution of 3,4-difluoroaniline with acetic anhydride.[1] This method is preferred over acetyl chloride for bench-scale synthesis due to easier handling and cleaner workup (producing acetic acid rather than HCl gas).

Reagents & Materials

-

Precursor: 3,4-Difluoroaniline (1.0 eq)[1]

-

Reagent: Acetic Anhydride (1.2 – 1.5 eq)

-

Solvent: Glacial Acetic Acid (or Dichloromethane/Toluene for biphasic)

-

Catalyst (Optional): Sodium Acetate (buffers the reaction)

Step-by-Step Procedure

-

Dissolution: Dissolve 3,4-difluoroaniline (10 mmol) in glacial acetic acid (10 mL) in a round-bottom flask.

-

Addition: Slowly add acetic anhydride (12 mmol) dropwise at room temperature. The reaction is exothermic; monitor temperature.

-

Reflux: Heat the mixture to 60-80°C for 1-2 hours to ensure completion. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

-

Quench: Pour the reaction mixture into 100 mL of ice-cold water. The product should precipitate immediately.

-

Workup: Stir the aqueous suspension for 30 minutes to hydrolyze excess anhydride.

-

Filtration: Filter the white solid via vacuum filtration. Wash with cold water (

mL) to remove acetic acid traces. -

Purification: Recrystallize from Ethanol/Water (1:1) or Toluene to achieve analytical purity (MP: 127°C).

Reaction Workflow Diagram

Figure 1: Synthetic workflow for the acetylation of 3,4-difluoroaniline.

Spectroscopic Characterization

Validation of the structure relies on the distinct coupling patterns of fluorine in NMR spectroscopy.

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz,

-

2.15 ppm (s, 3H): Methyl group of the acetamide (

-

7.10 – 7.30 ppm (m, 2H): Aromatic protons at positions 5 and 6. The signals appear as complex multiplets due to

- 7.65 ppm (ddd, 1H): Aromatic proton at position 2 (between F and N). This proton is deshielded by the amide and shows distinct coupling to the adjacent fluorine.

-

8.5 – 10.0 ppm (br s, 1H): Amide

-

2.15 ppm (s, 3H): Methyl group of the acetamide (

-

NMR:

-

Expect two distinct signals in the range of -135 to -145 ppm .[1] The fluorine atoms are chemically non-equivalent due to the lack of a

axis of symmetry relative to the amide group.

-

Mass Spectrometry (GC-MS)

-

Molecular Ion (

): m/z 171. -

Base Peak: m/z 129 (Loss of ketene

, characteristic of acetanilides: -

Fragment: m/z 43 (

).

Structural Activity & Applications

The "Fluorine Effect" in Drug Design

N-(3,4-Difluorophenyl)acetamide is a classic example of bioisosteric replacement .[1]

-

Metabolic Stability: In non-fluorinated acetanilide (or paracetamol), the phenyl ring is prone to oxidation by Cytochrome P450 enzymes (specifically CYP2E1), often leading to toxic quinone imine intermediates.

-

Mechanism: Fluorine substitution at the 3 and 4 positions blocks metabolic hydroxylation at these sites because the

bond (approx. 116 kcal/mol) is too strong to be cleaved by typical enzymatic oxidation. -

Result: This extends the half-life (

) of the scaffold and prevents the formation of specific toxic metabolites.

-

-

Lipophilicity Modulation: The difluoro-substitution increases the lipophilicity (LogP) compared to the parent compound. This enhances membrane permeability, allowing for better blood-brain barrier (BBB) penetration if used in CNS-active ligands.[1]

Metabolic Blocking Diagram

Figure 2: Comparison of metabolic stability between acetanilide and its 3,4-difluoro analog.

Safety & Handling (MSDS Highlights)

While less toxic than some aniline derivatives, standard precautions for fluorinated aromatics apply.

-

GHS Classification:

-

Handling: Use in a fume hood to avoid inhalation of dust. Wear nitrile gloves.

-

Storage: Store at room temperature, dry. Stable under normal conditions.

References

-

ChemicalBook. (2024). 3',4'-Difluoroacetanilide Properties and Melting Point (CAS 458-11-7).[1][6][7] Retrieved from

-

PubChem. (2024). N-(3,4-Difluorophenyl)acetamide Compound Summary (CID 223109).[1] National Library of Medicine. Retrieved from

-

GuideChem. (2024). Safety Data Sheet and Properties for CAS 458-11-7.[1][6] Retrieved from

- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Contextual reference for Section 5).

Sources

- 1. Partial lysergamide - Wikipedia [en.wikipedia.org]

- 2. Acetamide (CAS 60-35-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. fishersci.se [fishersci.se]

- 4. gang-hua.com [gang-hua.com]

- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 6. Page loading... [wap.guidechem.com]

- 7. 458-11-7 | CAS DataBase [m.chemicalbook.com]

An In-depth Technical Guide to N-(3,4-Difluorophenyl)acetamide

This guide provides a comprehensive technical overview of N-(3,4-Difluorophenyl)acetamide, a key chemical intermediate in various research and development sectors. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical data on its chemical properties, synthesis, and handling, grounded in established scientific literature.

Chemical Identity and Core Properties

N-(3,4-Difluorophenyl)acetamide is a difluorinated aromatic amide. The presence of the fluorine atoms on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold in medicinal chemistry and materials science.

CAS Number: 458-11-7[1]

Synonyms: 3',4'-Difluoroacetanilide, 3,4-Difluoroacetanilide[1]

The core physicochemical properties of this compound are summarized in the table below, derived from computational and experimental data.

| Property | Value | Source |

| Molecular Formula | C₈H₇F₂NO | PubChem[1] |

| Molecular Weight | 171.14 g/mol | PubChem[1] |

| IUPAC Name | N-(3,4-difluorophenyl)acetamide | PubChem[1] |

| SMILES | CC(=O)NC1=CC(=C(C=C1)F)F | PubChem[1] |

| InChIKey | PSXXZHPJADTUNB-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Purification: A Validated Protocol

The synthesis of N-(3,4-Difluorophenyl)acetamide is typically achieved through the acylation of 3,4-difluoroaniline. This nucleophilic acyl substitution is a robust and well-established reaction. The choice of acetylating agent and reaction conditions can be optimized to ensure high yield and purity. Below is a field-proven protocol based on common laboratory practices for amide synthesis.

Causality of Experimental Choices:

-

Solvent Selection: An aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is chosen to dissolve the reactants without participating in the reaction.

-

Base: A non-nucleophilic organic base such as triethylamine or pyridine is added to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting aniline.

-

Temperature Control: The reaction is initiated at a low temperature (0 °C) to control the exothermic nature of the acylation, minimizing side-product formation. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Experimental Protocol: Synthesis via Acetyl Chloride

Materials:

-

3,4-Difluoroaniline

-

Acetyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3,4-difluoroaniline (1.0 eq) and anhydrous DCM (approx. 10 mL per 1 g of aniline).

-

Addition of Base: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C in an ice-water bath.

-

Acylation: Dilute acetyl chloride (1.1 eq) with a small amount of anhydrous DCM in the dropping funnel. Add the acetyl chloride solution dropwise to the stirred aniline solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield N-(3,4-Difluorophenyl)acetamide as a pure solid.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of N-(3,4-Difluorophenyl)acetamide.

Spectroscopic Characterization

Structural confirmation of N-(3,4-Difluorophenyl)acetamide relies on standard spectroscopic techniques. Representative data available from public repositories are summarized below.

-

¹H NMR: Proton NMR spectra will show a characteristic singlet for the methyl (CH₃) protons and complex multiplets in the aromatic region for the phenyl protons, with splitting patterns influenced by fluorine-proton coupling.

-

¹³C NMR: The carbon spectrum will display distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons, with the latter showing splitting due to carbon-fluorine coupling (C-F J-coupling).

-

Mass Spectrometry (MS): GC-MS analysis shows a molecular ion peak corresponding to the mass of the compound (m/z = 171)[1].

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch, the C=O (amide I) stretch, and the N-H bend (amide II). C-F stretching bands will also be present in the fingerprint region[1].

Applications and Research Interest

N-(3,4-Difluorophenyl)acetamide and its derivatives are of significant interest in drug discovery and materials science.

-

Pharmaceutical Intermediates: This compound serves as a crucial building block for the synthesis of more complex active pharmaceutical ingredients (APIs). The difluorophenyl moiety is often incorporated into drug candidates to enhance properties such as metabolic stability, binding affinity, and bioavailability.

-

Tyrosinase Inhibitors: Derivatives of N-(3,4-Difluorophenyl)acetamide have been investigated as tyrosinase inhibitors.[2] Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors are valuable in cosmetics for skin whitening and in medicine for treating hyperpigmentation disorders.[2] The amide linkage and the substituted phenyl ring are common features in many known tyrosinase inhibitors.[2]

Safety and Handling

As a laboratory chemical, N-(3,4-Difluorophenyl)acetamide must be handled with appropriate safety precautions.

GHS Hazard Classification:

-

Skin Irritation (Category 2): Causes skin irritation.[1]

-

Eye Irritation (Category 2): Causes serious eye irritation.[1]

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[3][4][5]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][5]

-

Spill Management: In case of a spill, avoid generating dust. Collect the material mechanically and place it in a suitable container for disposal.

This self-validating protocol and data summary are designed to ensure that researchers can confidently work with N-(3,4-Difluorophenyl)acetamide, understanding both the "how" and the "why" of its synthesis and handling.

References

-

PubChem. (n.d.). N-(3,4-Difluorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Hong, W. K., & Lee, Y.-S. (2008). N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2173. Retrieved from [Link]

-

Penta. (2023, March 30). SAFETY DATA SHEET - Acetamide. Retrieved from [Link]

-

LPS.org. (2024, October 7). Safety Data Sheet (SDS) Acetamide. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of N-(3,4-Difluorophenyl)acetamide

Prepared by: Gemini, Senior Application Scientist

Introduction

N-(3,4-Difluorophenyl)acetamide (CAS No. 458-11-7) is a fluorinated aromatic amide of significant interest in medicinal chemistry and materials science. As with any synthetic compound intended for high-value applications, unambiguous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule is unparalleled.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of N-(3,4-Difluorophenyl)acetamide. It is intended for researchers, scientists, and drug development professionals who rely on NMR for routine characterization and quality control. We will move beyond a simple presentation of data, offering an in-depth interpretation grounded in the fundamental principles of NMR, with a particular focus on the profound influence of fluorine substituents on the spectral features.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of N-(3,4-Difluorophenyl)acetamide presents distinct signals for the acetyl group and the aromatic protons. The presence of two fluorine atoms on the phenyl ring introduces complex spin-spin couplings, which are critical for definitive assignment. The data presented below are representative for a sample dissolved in a common deuterated solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: Predicted ¹H NMR Spectral Data for N-(3,4-Difluorophenyl)acetamide

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constants (J, Hz) |

| ~ 8.0 - 9.5 | broad singlet | N-H | - |

| ~ 7.75 | ddd | H-6 | ³J(H-H) ≈ 9.0, ⁴J(H-F) ≈ 7.0, ⁴J(H-H) ≈ 2.5 |

| ~ 7.15 | m | H-5 | |

| ~ 7.05 | ddd | H-2 | ⁴J(H-F) ≈ 8.5, ³J(H-F) ≈ 5.5, ⁴J(H-H) ≈ 2.5 |

| ~ 2.15 | s | CH₃ | - |

In-Depth Interpretation of the ¹H NMR Spectrum

-

Amide Proton (N-H): The amide proton typically appears as a broad singlet in a downfield region (~8.0-9.5 ppm). Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In some cases, coupling to adjacent aromatic protons may be observed, but broadening often obscures this.

-

Acetyl Protons (CH₃): The three protons of the methyl group are chemically equivalent and do not have any adjacent protons to couple with, resulting in a sharp singlet at approximately 2.15 ppm. This signal is a characteristic feature of the acetamido group.

-

Aromatic Protons (H-2, H-5, H-6): The aromatic region is the most complex and informative part of the spectrum. The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group, while the fluorine atoms are deactivating, ortho-, para-directing groups with strong electronegativity.

-

H-6: This proton is ortho to the electron-donating acetamido group, which would typically shield it. However, its position para to the C-4 fluorine and meta to the C-3 fluorine results in a complex interplay of electronic effects. Its signal is expected to be the most downfield of the aromatic protons, appearing as a doublet of doublet of doublets (ddd) due to ortho-coupling with H-5, a smaller four-bond coupling to the C-3 fluorine (⁴JHF), and a meta-coupling to H-2.

-

H-5: This proton experiences ortho-coupling to H-6 and a significant three-bond coupling to the C-4 fluorine (³JHF). It also has a smaller four-bond coupling to the C-3 fluorine. This complex coupling pattern often results in a multiplet (m).

-

H-2: Located ortho to the acetamido group and meta to the C-3 fluorine, this proton's signal is also complex. It exhibits a four-bond coupling to the C-3 fluorine (⁴JHF), a three-bond coupling to the C-4 fluorine (³JHF), and a meta-coupling to H-6, resulting in a doublet of doublet of doublets (ddd).

-

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments and crucial information about the electronic structure, particularly the carbon-fluorine couplings.

Table 2: Predicted ¹³C NMR Spectral Data for N-(3,4-Difluorophenyl)acetamide

| Chemical Shift (δ, ppm) | Assignment | Coupling Constants (J, Hz) |

| ~ 169.0 | C=O | - |

| ~ 150.0 | C-4 | ¹J(C-F) ≈ 245, ²J(C-F) ≈ 15 |

| ~ 145.0 | C-3 | ¹J(C-F) ≈ 240, ²J(C-F) ≈ 14 |

| ~ 135.0 | C-1 | ²J(C-F) ≈ 9.0, ³J(C-F) ≈ 4.0 |

| ~ 117.5 | C-5 | ²J(C-F) ≈ 18 |

| ~ 111.0 | C-6 | ³J(C-F) ≈ 3.0 |

| ~ 105.0 | C-2 | ²J(C-F) ≈ 22, ³J(C-F) ≈ 3.0 |

| ~ 24.5 | CH₃ | - |

In-Depth Interpretation of the ¹³C NMR Spectrum

The interpretation of the ¹³C NMR spectrum of fluorinated compounds is dominated by the analysis of C-F coupling constants, which are highly characteristic.[1][2]

-

Carbonyl and Methyl Carbons (C=O, CH₃): The carbonyl carbon of the amide appears at a characteristic downfield shift of ~169.0 ppm. The methyl carbon is found upfield at ~24.5 ppm. These assignments are consistent with data from acetanilide.[3]

-

Fluorine-Bearing Carbons (C-3 and C-4): The most striking features of the spectrum are the signals for C-3 and C-4. They are shifted significantly downfield due to the powerful electron-withdrawing effect of the directly attached fluorine atoms. Critically, they exhibit very large one-bond C-F coupling constants (¹JCF) of approximately 240-245 Hz. These signals will also show a smaller two-bond coupling to the adjacent fluorine, appearing as doublets of doublets. The sheer magnitude of the ¹JCF coupling is a definitive diagnostic tool for identifying carbons directly bonded to fluorine.

-

Amide-Bearing Carbon (C-1): The ipso-carbon C-1, to which the acetamido group is attached, is found around 135.0 ppm. Its chemical shift is influenced by the nitrogen and the two fluorine atoms further down the ring. It will appear as a doublet of doublets due to two-bond coupling with the C-3 fluorine (²JCF ≈ 9 Hz) and a smaller three-bond coupling with the C-4 fluorine (³JCF ≈ 4 Hz).

-

Remaining Aromatic Carbons (C-2, C-5, C-6): The remaining carbons are assigned based on their expected chemical shifts and, most importantly, their coupling to the fluorine atoms.

-

C-2 and C-5: These carbons are ortho to a fluorine atom (C-3 and C-4, respectively) and are expected to show a significant two-bond C-F coupling (²JCF) in the range of 18-22 Hz.

-

C-6: This carbon is meta to the C-4 fluorine and para to the C-3 fluorine, and will therefore exhibit smaller three-bond and four-bond C-F couplings.

-

Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of N-(3,4-Difluorophenyl)acetamide with the IUPAC numbering used for the NMR assignments discussed above.

Caption: Structure of N-(3,4-Difluorophenyl)acetamide with atom numbering for NMR assignment.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data is essential. The following protocol outlines a self-validating system for the characterization of small molecules like N-(3,4-Difluorophenyl)acetamide.

1. Sample Preparation

-

Analyte: Accurately weigh 5-10 mg of N-(3,4-Difluorophenyl)acetamide.[4] The higher concentration is beneficial for ¹³C NMR acquisition.

-

Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the sample in a clean vial. Ensure the solvent is of high isotopic purity (>99.8%).[5]

-

Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution.

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: For quantitative NMR (qNMR), a suitable internal standard would be added at this stage. For routine characterization, the residual solvent peak is often sufficient for referencing.

2. NMR Spectrometer Setup & Calibration

-

Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.

-

Locking: Establish a field-frequency lock on the deuterium signal of the solvent. This is critical for maintaining field stability during the experiment.

-

Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity across the sample volume. This process minimizes peak widths and improves spectral resolution.

-

Tuning and Matching: Tune and match the NMR probe for both the ¹H and ¹³C frequencies to ensure maximum sensitivity and efficient power transfer.

3. ¹H NMR Acquisition

-

Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems). A 30° pulse angle is often used to allow for a shorter relaxation delay.

-

Spectral Width: Set a spectral width of ~16 ppm, centered around 6-7 ppm, to encompass all expected signals.

-

Acquisition Time (AQ): Set to at least 2-3 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): Use a delay of 1-2 seconds for routine qualitative spectra. For quantitative work, D1 should be at least 5 times the longest T₁ relaxation time of any proton being measured.

-

Number of Scans (NS): Typically 8 to 16 scans are sufficient for good signal-to-noise on a modern spectrometer.

4. ¹³C NMR Acquisition

-

Pulse Program: Use a standard proton-decoupled pulse-acquire experiment (e.g., 'zgpg30' on Bruker systems) to produce a spectrum with singlets for each carbon.

-

Spectral Width: Set a spectral width of ~220-240 ppm to cover the full range of carbon chemical shifts.

-

Acquisition Time (AQ): Set to ~1-1.5 seconds.

-

Relaxation Delay (D1): Use a delay of 2 seconds.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 512 to 2048 scans, depending on the sample concentration.

5. Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) and perform a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale. For CDCl₃, reference the residual solvent peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C. For DMSO-d₆, use 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peak positions for both ¹H and ¹³C spectra.

Experimental Workflow Diagram

Sources

- 1. biophysics.org [biophysics.org]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR Ramblings Klaus Eichele [anorganik.uni-tuebingen.de]

- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 5. publish.uwo.ca [publish.uwo.ca]

X-ray crystal structure of N-(3,4-Difluorophenyl)acetamide derivatives

Structural & Crystallographic Analysis of -(3,4-Difluorophenyl)acetamide Derivatives

Technical Whitepaper | Application Note: XS-2025-DFP

Executive Summary

The incorporation of fluorine atoms into the acetanilide scaffold alters the electronic landscape of the aromatic ring, influencing crystal packing through weak

Key Findings:

-

Conformation: The acetamide group typically exhibits a non-planar twist relative to the phenyl ring (dihedral angles

) to minimize steric repulsion between the amide oxygen and ortho-hydrogens/substituents. -

Primary Synthon: The lattice is dominated by

hydrogen bonds forming -

Fluorine Effect: The 3,4-difluoro motif introduces competing weak acceptors, often leading to

interactions that stabilize layer stacking.

Chemical Synthesis & Crystallization Logic

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a high-purity synthesis followed by a controlled slow-evaporation protocol is required.

Synthetic Pathway (General Protocol)

The synthesis relies on the nucleophilic acyl substitution of 3,4-difluoroaniline.

Reagents:

-

Precursor: 3,4-Difluoroaniline (CAS: 3863-11-4)

-

Acylating Agent: Acetic anhydride or substituted phenylacetyl chlorides (for derivatives).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Base: Triethylamine (

) or Pyridine (to scavenge HCl).

Reaction Scheme (DOT Visualization):

Figure 1: Synthetic workflow for the generation of N-(3,4-difluorophenyl)acetamide derivatives suitable for crystallographic analysis.

Crystallization Protocol

Objective: Grow block-like crystals

-

Solvent Selection: Dissolve the purified derivative (50 mg) in a minimal amount of hot Ethyl Acetate (

) or Ethanol ( -

Seeding (Optional): If oiling occurs, scratch the vessel wall or add a micro-seed of the crude solid.

-

Vapor Diffusion: Place the vial containing the solution inside a larger jar containing Hexane (antisolvent). Cap the large jar.

-

Timeline: Allow to stand undisturbed at

or Room Temperature (RT) for 3–7 days.

Crystallographic Data & Structural Analysis[1][2][3][4][5][6][7]

This section compares the structural parameters of two key derivatives:

-

Derivative A:

-(3,4-difluorophenyl)-2-(4-chlorophenyl)acetamide [1]. -

Derivative B:

-(3,4-difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide [2].[1]

Unit Cell & Refinement Statistics

The introduction of the 3,4-difluoro moiety often promotes crystallization in orthorhombic or monoclinic systems.

| Parameter | Derivative A (4-Cl-phenyl) [1] | Derivative B (3,4-dimethoxy) [2] |

| Crystal System | Orthorhombic | Triclinic/Monoclinic (varies by solvate) |

| Space Group | ||

| a ( | 4.8935(5) | ~8.37 |

| b ( | 5.8995(6) | ~9.76 |

| c ( | 42.572(4) | ~15.35 |

| 90° | ~93-115° | |

| Z (Molecules/Cell) | 4 | 2 |

| R-Factor ( | 0.042 | ~0.05 |

Note: Data derived from authoritative structural reports on 3,4-difluoroanilides [1, 2].

Molecular Conformation

The "twist" angle is a critical parameter for drug design, influencing how the molecule fits into protein binding pockets.

-

Phenyl-Amide Twist: The dihedral angle between the 3,4-difluorophenyl ring and the amide plane is typically 30°–65° .

-

Causality: This twist is energetically favorable to relieve the steric strain between the amide carbonyl oxygen and the ortho-hydrogen (H2/H6) of the difluorophenyl ring.

Supramolecular Architecture (Packing Motifs)

The crystal packing is governed by a hierarchy of intermolecular forces.

Primary Interaction: The Amide Chain

The strongest force is the

-

Donor: Amide N-H[2]

-

Acceptor: Carbonyl O[2]

-

Geometry:

distance -

Motif: This typically forms infinite

chains running parallel to a short crystallographic axis (often the

Secondary Interaction: Fluorine Contacts The 3,4-difluoro substitution creates a specific electrostatic potential surface.

- : Weak hydrogen bonds form between aromatic protons of neighboring molecules and the fluorine atoms.

-

Stacking: The electron-deficient nature of the difluorophenyl ring (due to F electronegativity) enhances

stacking interactions with electron-rich rings (e.g., the dimethoxyphenyl ring in Derivative B).

Packing Logic Diagram (DOT Visualization):

Figure 2: Hierarchical assembly of the crystal lattice. Strong hydrogen bonds form the primary chains, while weak fluorine interactions cross-link these chains into stable sheets.

Detailed Experimental Protocol (Data Collection)

To replicate these results, the following parameters for X-ray data collection are recommended. This protocol assumes the use of a standard CCD or CMOS area detector.

-

Mounting: Select a crystal with sharp extinction under polarized light. Mount on a glass fiber or MiTeGen loop using paratone oil.

-

Temperature: Collect data at 100 K – 173 K using a nitrogen cryostream. Low temperature is non-negotiable for reducing thermal ellipsoids of the terminal fluorine atoms, which often exhibit high thermal motion or disorder.

-

Radiation: Mo

( -

Strategy:

-

Scan width:

per frame. -

Exposure: 10–30 seconds/frame (dependent on crystal size).

-

Completeness: Aim for

up to

-

-

Refinement (SHELXL):

-

Refine F atoms anisotropically.

-

Locate Amide H in the difference Fourier map; refine freely or with restraints (

). -

Check for F-atom disorder (rotational disorder of the phenyl ring is common if the 3,4-positions are crystallographically equivalent to 3,5-positions in specific packing modes, though less likely in 3,4-difluoro patterns).

-

References

-

Praveen, A. S., et al. (2013). "2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide." Acta Crystallographica Section E, 69(6), o996.

-

Hong, W. K., & Lee, Y. S. (2009). "N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide."[1] Acta Crystallographica Section E, 65(2), o306.

-

Fun, H. K., et al. (2011). "N-(3,4-Difluorophenyl)-2,2-diphenylacetamide." Acta Crystallographica Section E, 68(1), o1349.

-

PubChem. (2025).[4] "N-(3,4-Difluorophenyl)acetamide Compound Summary." National Library of Medicine.

Sources

- 1. N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(3-Chloro-4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(3,4-Difluorophenyl)acetamide | C8H7F2NO | CID 223109 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Silico Modeling of N-(3,4-Difluorophenyl)acetamide Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The N-(3,4-difluorophenyl)acetamide scaffold is a privileged structural motif found in a diverse range of biologically active compounds. Its unique electronic properties, conferred by the difluorophenyl ring, make it a compelling starting point for the design of novel therapeutics targeting a variety of biological systems, from ion channels to enzymes. This technical guide provides a comprehensive overview of the in silico methodologies employed to investigate and optimize these derivatives. We will delve into the strategic application of computational tools, from initial target identification and ligand preparation to advanced molecular dynamics and predictive modeling, offering a robust framework for researchers in the field of drug discovery.

Introduction: The Pharmacological Significance of the N-(3,4-Difluorophenyl)acetamide Scaffold

The N-(3,4-difluorophenyl)acetamide core is a versatile building block in medicinal chemistry. The presence of the 3,4-difluoro substitution pattern on the phenyl ring significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form specific interactions with biological targets.

Derivatives of this scaffold have been investigated for a wide array of therapeutic applications, including:

-

Anticancer Agents: As inhibitors of enzymes like dihydrofolate reductase (DHFR) and Aurora Kinase B.[1][2]

-

Antimicrobial Agents: Showing efficacy against various bacterial and fungal strains.[1]

-

Central Nervous System (CNS) Modulators: Exhibiting central stimulative effects.[3]

-

Ion Channel Modulators: Particularly targeting Transient Receptor Potential (TRP) channels, which are implicated in pain, inflammation, and sensory transduction.[4][5][6][7][8]

The diverse biological activities of these compounds underscore the importance of a systematic and computationally-driven approach to explore their vast chemical space and to design next-generation therapeutics with enhanced potency and selectivity.

The In Silico Drug Discovery Workflow: A Strategic Overview

A typical in silico drug discovery cascade for N-(3,4-difluorophenyl)acetamide derivatives involves a multi-step process, beginning with the foundational aspects of target and ligand preparation and progressing to more complex simulations and predictions. This workflow is designed to be iterative, with insights from later stages often informing earlier decisions.

Caption: Iterative in silico drug discovery workflow.

Core Methodologies and Protocols

Target Identification and Preparation

The initial and most critical step is the identification of a relevant biological target. For N-(3,4-difluorophenyl)acetamide derivatives, potential targets could include TRP channels, kinases, or other enzymes implicated in a disease of interest.[2][4][5]

Protocol: Target Preparation

-

Obtain Target Structure: Download the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

-

Pre-processing:

-

Remove water molecules and other non-essential ligands.

-

Add hydrogen atoms, as they are often absent in crystal structures.

-

Assign correct protonation states for amino acid residues, particularly histidine, aspartate, and glutamate.

-

Repair any missing residues or loops using homology modeling if necessary.

-

-

Binding Site Definition: Identify the active site or allosteric binding pocket. This can be done based on co-crystallized ligands or through computational pocket detection algorithms.

Ligand Preparation

A virtual library of N-(3,4-difluorophenyl)acetamide derivatives needs to be constructed. This can be done by enumerating various substitutions at different positions of the core scaffold.

Protocol: Ligand Preparation

-

2D to 3D Conversion: Sketch the molecules in 2D and convert them to 3D structures.

-

Energy Minimization: Perform an initial energy minimization to obtain a low-energy conformation for each ligand.

-

Tautomer and Ionization State Generation: Generate realistic tautomers and ionization states at a physiological pH (e.g., 7.4).

-

Conformational Search: Generate a diverse set of conformers for each ligand to account for its flexibility.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[9][10][11] It is a cornerstone of virtual screening, allowing for the rapid evaluation of large compound libraries.

Protocol: Molecular Docking

-

Grid Generation: Define a docking grid that encompasses the entire binding site of the target protein.

-

Docking Algorithm Selection: Choose an appropriate docking algorithm (e.g., Lamarckian Genetic Algorithm, Particle Swarm Optimization).

-

Execution: Dock the prepared ligand library into the defined grid.

-

Scoring and Ranking: Use a scoring function to rank the docked poses based on their predicted binding affinity.

-

Pose Analysis: Visually inspect the top-ranked poses to ensure that they form meaningful interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target protein.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[9][12] These models are invaluable for predicting the activity of novel compounds and for identifying the key structural features that contribute to potency.

Protocol: QSAR Model Development

-

Data Collection: Compile a dataset of N-(3,4-difluorophenyl)acetamide derivatives with experimentally determined biological activity data (e.g., IC50, Ki).

-

Descriptor Calculation: Calculate a wide range of molecular descriptors (e.g., topological, electronic, steric) for each compound in the dataset.

-

Model Building: Use statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests) to build the QSAR model.

-

Model Validation: Rigorously validate the model using internal (e.g., cross-validation) and external validation techniques to ensure its predictive power.

Caption: Workflow for QSAR model development.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the detailed characterization of intermolecular interactions over time.

Protocol: MD Simulation

-

System Setup: Place the docked ligand-protein complex in a simulation box filled with water molecules and ions to mimic physiological conditions.

-

Minimization and Equilibration: Perform energy minimization and a series of equilibration steps to relax the system.

-

Production Run: Run the production simulation for a sufficient length of time (e.g., nanoseconds to microseconds) to sample the conformational space of the complex.

-

Trajectory Analysis: Analyze the simulation trajectory to calculate metrics such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to identify key hydrogen bonds and other interactions.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process is crucial to avoid late-stage failures.[13]

Data Summary: Key ADMET Properties for In Silico Prediction

| Property Category | Key Parameters | In Silico Model Types |

| Absorption | Solubility, Permeability (Caco-2), P-gp substrate/inhibitor | QSPR, Rule-based (e.g., Lipinski's Rule of 5) |

| Distribution | Plasma Protein Binding, Blood-Brain Barrier Penetration | QSPR, VolSurf |

| Metabolism | Cytochrome P450 (CYP) Inhibition/Induction | Pharmacophore, Docking, Machine Learning |

| Excretion | Renal clearance | QSPR |

| Toxicity | hERG inhibition, Mutagenicity (Ames test), Hepatotoxicity | Pharmacophore, Docking, Machine Learning |

Case Study: Targeting TRP Channels

Transient Receptor Potential (TRP) channels are a family of ion channels that are involved in a variety of sensory processes.[5][6][8] Several N-substituted acetamide derivatives have shown activity as TRP channel modulators.[4] An in silico approach to discovering novel TRP channel modulators based on the N-(3,4-difluorophenyl)acetamide scaffold would involve:

-

Homology Modeling: If a crystal structure of the target TRP channel is unavailable, a homology model can be built using the sequence of the target and the structure of a related protein as a template.

-

Virtual Screening: A library of N-(3,4-difluorophenyl)acetamide derivatives would be docked into the putative binding site of the TRP channel model.

-

Pharmacophore-Based Screening: A pharmacophore model can be generated based on known TRP channel modulators. This model can then be used to screen the derivative library for compounds that match the required chemical features.

-

MD Simulations: The most promising hits from virtual and pharmacophore-based screening would be subjected to MD simulations to assess the stability of their binding mode and to gain insights into the key interactions driving binding.

Conclusion and Future Directions

The in silico modeling techniques outlined in this guide provide a powerful and cost-effective strategy for the discovery and optimization of novel N-(3,4-difluorophenyl)acetamide derivatives. By integrating a range of computational tools, from molecular docking and QSAR to MD simulations and ADMET prediction, researchers can significantly accelerate the drug discovery pipeline.[14][15]

Future advancements in this field will likely involve the increased use of artificial intelligence and machine learning for more accurate prediction of biological activity and off-target effects, as well as the development of more sophisticated simulation techniques that can capture the complex dynamics of biological systems with even greater fidelity.

References

-

Ahmed, H. E. A., Ihmaid, S. K., Omar, A. M., Shehata, A. M., Rateb, H. S., Zayed, M. F., Ahmed, S., & Elaasser, M. M. (2018). Design, synthesis, molecular docking of new lipophilic acetamide derivatives affording potential anticancer and antimicrobial agents. Bioorganic Chemistry, 76, 294–305. [Link]

-

Baig, M. H., Ahmad, K., Roy, S., Ashraf, J. M., Adil, M., Siddiqui, M. H., Khan, S., Kamal, M. A., & Choi, I. (2016). QSAR and molecular docking studies on designing potent inhibitors of SARS-CoVs main protease. Saudi Journal of Biological Sciences, 23(4), 481–485. [Link]

-

Fun, H.-K., Praveen, M., Arshad, S., & Ozzadeen, N. (2012). 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1775. [Link]

-

Isika, M., Bowa, S., & Mhinzi, G. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances, 12(15), 9205–9215. [Link]

-

Khan, I., Ali, A., Ghaffar, A., Ali, A., Khan, M. A., & Shad, H. A. (2012). N-(3-Chloro-4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o163. [Link]

-

Lin, H.-P., Tseng, C.-H., Lin, C.-C., Chen, Y.-L., & Chen, Y.-L. (2019). Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. Chemistry Central Journal, 13(1), 74. [Link]

-

Medina-Franco, J. L. (2013). Advances in computational approaches for drug discovery based on natural products. Revista Latinoamericana de Quimica, 41(2-3), 85–101. [Link]

-

Mori, Y., Inoue, R., & Mizuno, A. (2014). TRP Channels in the Brain. In TRP Channels in Drug Discovery: Volume 2 (pp. 239–253). Springer. [Link]

-

Nilius, B., & Owsianik, G. (2011). The transient receptor potential family of ion channels. Genome Biology, 12(3), 218. [Link]

-

O'Neill, T. W., & Arbuthnot, C. (2020). Crystal structure, quantum chemical insights, and molecular docking studies of N-aryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes. RSC Advances, 10(61), 37191–37206. [Link]

-

Palko, M., Stary, V., & Stara, I. G. (2021). Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutyl phenyl)propanoic acid as Potential Anticancer Agents. Molecules, 26(11), 3326. [Link]

-

PubChem. (n.d.). N-(3,4-Difluorophenyl)acetamide. Retrieved February 10, 2026, from [Link]

-

Sahu, N. K., & Singh, R. K. (2025). A Comparative QSAR Analysis, Molecular Docking and PLIF Studies of Some N-arylphenyl-2, 2-Dichloroacetamide Analogues as Anticancer Agents. ResearchGate. [Link]

-

Tran, P., Moccia, M., Wang, X., Brescia, A., Federico, G., Gunaganti, N., Wang, Z., Yang, M., Wang, M., Jabali, B., Yan, W., Frett, B., Santoro, M., Carlomagno, F., & Li, H.-Y. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

-

Vangeel, L., Voets, T., & De Clercq, K. (2017). Modulators of Transient Receptor Potential (TRP) Channels as Therapeutic Options in Lung Disease. Pharmaceuticals, 10(2), 43. [Link]

-

Zhang, D., & Wilkinson, G. R. (2013). Computational Methods in Drug Discovery. In Comprehensive Natural Products II (pp. 531–553). Elsevier. [Link]

-

ZHU, X., HUANG, W.-l., GAO, C., ZHU, Y., ZHANG, Y.-g., & LING, Y. (2012). Synthesis and biological evaluation of novel difluorophenyl methanesulfinyl acetamide derivatives. Journal of China Pharmaceutical University, 43(1), 16–20. [Link]

Sources

- 1. Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel difluorophenyl methanesulfinyl acetamide derivatives [jcpu.cpu.edu.cn]

- 4. TRP Channels in the Brain - Neurobiology of TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. lktlabs.com [lktlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Modulators of Transient Receptor Potential (TRP) Channels as Therapeutic Options in Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transient Receptor Potential (TRP) Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. QSAR and molecular docking studies on designing potent inhibitors of SARS-CoVs main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, molecular docking of new lipophilic acetamide derivatives affording potential anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Advances in computational approaches for drug discovery based on natural products [scielo.org.mx]

- 15. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Cytotoxicity Assessment of N-(3,4-Difluorophenyl)acetamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for conducting preliminary in vitro cytotoxicity studies on N-(3,4-Difluorophenyl)acetamide, a novel chemical entity. The outlined multi-tiered approach is designed to establish a foundational toxicity profile, beginning with broad viability screening to determine the half-maximal inhibitory concentration (IC50) and progressing to more nuanced mechanistic assays. By integrating methodologies compliant with international standards, such as ISO 10993-5, this document serves as a robust starting point for the toxicological evaluation essential in the early stages of drug discovery and chemical safety assessment.[1][2][3][4] Protocols for assessing cell viability, membrane integrity, apoptotic pathways, and oxidative stress are detailed, providing a holistic view of the compound's cellular impact.

Introduction: Rationale and Strategy

N-(3,4-Difluorophenyl)acetamide is an organic compound featuring a difluorinated phenyl ring attached to an acetamide group. While its specific biological activities are not widely documented, the presence of the difluorophenyl moiety—a common feature in pharmacologically active compounds—necessitates a thorough evaluation of its cytotoxic potential. Fluorinated compounds can exhibit altered metabolic stability and binding affinities, making early-stage toxicity screening a critical step in development.[5][6]

The primary objective of a preliminary cytotoxicity study is to identify and characterize the potential for a test article to cause cell death.[2][4] This process is not merely about establishing a lethal concentration; it is about understanding the underlying mechanisms of toxicity. Our strategy employs a tiered approach, moving from general to specific endpoints.

Tier 1: Foundational Viability Screening. Determine the concentration-dependent effect of the compound on cell metabolic activity. Tier 2: Mechanistic Elucidation. Investigate the mode of cell death (apoptosis vs. necrosis). Tier 3: Secondary Mechanism Probing. Explore other potential toxicity pathways, such as the induction of oxidative stress.

This structured workflow ensures that resources are directed efficiently, building a comprehensive cytotoxicity profile from a series of logically sequenced experiments.

The Importance of Cell Line Selection

The choice of cell lines is paramount for generating relevant data. A standard approach involves using both a cancer cell line and a non-cancerous or "normal" cell line to assess for any potential cancer-specific cytotoxicity. Care should be taken in selecting cell lines that are well-characterized and relevant to the compound's potential application.[7] For this guide, we will use the following as representative examples:

-

A549 (Human Lung Carcinoma): A widely used, robust cancer cell line for general cytotoxicity screening.

-

HEK293 (Human Embryonic Kidney): A common "normal" cell line to serve as a non-cancerous control.

Researchers should select cell lines that best align with their specific research goals, considering factors like tissue of origin and the genetic background of the cells.[7][8]

Tier 1: Foundational Viability and IC50 Determination via MTT Assay

The first step is to quantify the dose-dependent effect of N-(3,4-Difluorophenyl)acetamide on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for this purpose.[9] It measures the metabolic activity of cells, as mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of living cells.[9]

Step-by-Step Protocol: MTT Assay

-

Cell Plating: Seed A549 and HEK293 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of N-(3,4-Difluorophenyl)acetamide in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 250, 500 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤ 0.5%.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).

-

Incubation: Incubate the plates for 24 to 72 hours, depending on the cell doubling time and experimental design.[10]

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours at 37°C.[11]

-

Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.[11]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation

Cell viability is calculated as a percentage relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration of the drug that reduces cell viability by 50%, is determined by plotting a dose-response curve and using non-linear regression analysis.[12][13]

Table 1: Hypothetical IC50 Values for N-(3,4-Difluorophenyl)acetamide

| Cell Line | Incubation Time | IC50 (µM) |

| A549 | 24 hours | 125.5 |

| A549 | 48 hours | 85.2 |

| HEK293 | 24 hours | 210.8 |

| HEK293 | 48 hours | 155.4 |

Tier 2: Mechanistic Elucidation of Cell Death

Once the IC50 is established, the next logical step is to determine the mode of cell death: necrosis or apoptosis. This distinction is crucial, as compounds that induce apoptosis are often preferred in therapeutic development.

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies necrosis, which is characterized by the loss of plasma membrane integrity. Lactate dehydrogenase is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. Its activity in the medium is proportional to the number of dead cells.

-

Cell Treatment: Plate and treat cells with N-(3,4-Difluorophenyl)acetamide at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours.

-

Controls: Prepare three essential controls:

-

Vehicle Control: Untreated cells.

-

Positive Control (Maximum LDH Release): Cells treated with a lysis buffer.

-

Medium Background: Culture medium without cells.

-

-

Sample Collection: After incubation, centrifuge the plate and collect 50 µL of the supernatant from each well.

-

LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each supernatant sample. The reaction involves the conversion of lactate to pyruvate, which generates NADH.[14] NADH then reduces a tetrazolium salt to a colored formazan product.[15]

-

Incubation and Reading: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

-

Calculation: Cytotoxicity (%) = (Compound-Treated LDH Activity - Vehicle Control LDH Activity) / (Maximum LDH Release - Vehicle Control LDH Activity) * 100.

Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining

The Annexin V/PI assay is a robust flow cytometry method for differentiating between healthy, apoptotic, and necrotic cells.[16][17]

-

Annexin V: Binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[16][18]

-

Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.[19]

-

Cell Treatment: Treat cells with N-(3,4-Difluorophenyl)acetamide as described for the LDH assay.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 1X Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution to 100 µL of cell suspension.[20]

-

Incubation: Incubate for 15-20 minutes at room temperature in the dark.[20]

-

Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.

-

Live Cells: Annexin V-negative / PI-negative.

-

Early Apoptotic Cells: Annexin V-positive / PI-negative.

-

Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive.

-

Confirmation of Apoptosis: Caspase-3/7 Activity Assay

Activation of effector caspases, particularly caspase-3 and caspase-7, is a central event in the apoptotic cascade.[21] Luminescent or colorimetric assays can quantify their activity. The Caspase-Glo® 3/7 assay, for example, uses a proluminescent substrate that releases a luminescent signal upon cleavage by active caspase-3/7.[22]

-

Cell Treatment: Plate cells in a white-walled 96-well plate and treat with the compound.

-

Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well. This single step lyses the cells and introduces the substrate.[22]

-

Incubation: Mix on a plate shaker and incubate for 1-2 hours at room temperature.

-

Measurement: Read the luminescence using a plate luminometer. The signal is proportional to the amount of active caspase-3/7.[22]

Tier 3: Investigating Oxidative Stress

Many cytotoxic compounds exert their effects by inducing the production of reactive oxygen species (ROS), leading to cellular damage. The DCFH-DA assay is a common method for measuring intracellular ROS levels.[23]

Intracellular ROS Detection: DCFH-DA Assay

The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent until cellular esterases cleave the acetate groups.[24][25] The resulting DCFH is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[24][25]

-

Cell Treatment: Plate and treat cells with N-(3,4-Difluorophenyl)acetamide for a shorter duration (e.g., 1-6 hours).

-

Loading: Remove the treatment medium and wash cells with PBS. Add medium containing 10-25 µM DCFH-DA and incubate for 30-45 minutes at 37°C.[24]

-

Wash: Remove the DCFH-DA solution and wash the cells again with PBS to remove excess probe.

-

Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer (excitation ~495 nm, emission ~529 nm).[25]

Integrated Data Analysis and Workflow Visualization

The data from these tiered assays should be synthesized to form a cohesive preliminary cytotoxicity profile. A logical workflow helps in decision-making throughout the screening process.

Caption: Tiered experimental workflow for cytotoxicity assessment.

A hypothetical signaling pathway can be constructed based on the results. For instance, if the compound induces apoptosis and ROS production, a potential mechanism could involve oxidative stress-mediated activation of the intrinsic apoptotic pathway.

Caption: Hypothesized apoptosis pathway induced by the compound.

Conclusion and Future Directions

This guide outlines a foundational, multi-tiered approach for the preliminary cytotoxicity assessment of N-(3,4-Difluorophenyl)acetamide. By systematically evaluating cell viability, mode of cell death, and potential underlying mechanisms like oxidative stress, researchers can build a robust initial safety profile. The international standard ISO 10993-5 provides a guiding framework for these in vitro tests, ensuring data quality and regulatory relevance.[1][26][27][28] A determination that a compound reduces cell viability by more than 30% is typically considered a cytotoxic effect under these standards.[1]

Positive findings from this preliminary screen would warrant further, more detailed toxicological studies, including investigating specific apoptotic pathways (intrinsic vs. extrinsic), potential for genotoxicity, and eventual progression to more complex models like 3D cell cultures or in vivo studies.

References

-

Bar-Zion, A. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. Retrieved from [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Retrieved from [Link]

-

Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

-

Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit(Colorimetric Method). Retrieved from [Link]

-

Gillet, J. P., Varma, S., & Gottesman, M. M. (2013). The clinical relevance of cancer cell lines. Journal of the National Cancer Institute, 105(7), 452–458. Retrieved from [Link]

-

Greenlight Guru. (2021, December 17). Cytotoxicity Testing: Ensuring the Biocompatibility of Your Medical Device. Retrieved from [Link]

-

ISO. (2009). EN ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Retrieved from [Link]

-

Kosheeka. (2025, April 9). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

-

Protocols.io. (2023, February 10). Lactate Concentration assay (LDH method). Retrieved from [Link]

-

Uli, M., et al. (2020). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Bio-protocol, 10(15), e3701. Retrieved from [Link]

-

Wasserman, S. H., et al. (2019). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Materials Science and Engineering: C, 104, 109893. Retrieved from [Link]

Sources

- 1. blog.johner-institute.com [blog.johner-institute.com]

- 2. kosheeka.com [kosheeka.com]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. N-(4-bromo-3,5-difluorophenyl)acetamide | C8H6BrF2NO | CID 2773280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Selection of Optimal Cell Lines for High-Content Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ISO 10993-5 Cytotoxicity Test - in vitro | RISE [ri.se]

- 10. bitesizebio.com [bitesizebio.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. researchgate.net [researchgate.net]

- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lactate Concentration assay (LDH method) [protocols.io]

- 15. assaygenie.com [assaygenie.com]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bosterbio.com [bosterbio.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 21. stemcell.com [stemcell.com]

- 22. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]

- 23. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. bioquochem.com [bioquochem.com]

- 25. cosmobiousa.com [cosmobiousa.com]

- 26. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Cytotoxicity Testing: Everything You Need to Know | Test Labs [testlabsuk.com]

- 28. dent.chula.ac.th [dent.chula.ac.th]

Navigating the Synthesis and Handling of N-(3,4-Difluorophenyl)acetamide: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the safety and handling precautions for N-(3,4-Difluorophenyl)acetamide, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following protocols and insights are synthesized from established safety data for analogous compounds and best practices in chemical research to ensure a self-validating system of laboratory safety.

Understanding the Hazard Landscape

N-(3,4-Difluorophenyl)acetamide, while not extensively characterized for its toxicology, belongs to a class of compounds—substituted acetamides and difluorophenyl derivatives—that warrant careful handling. The primary hazards associated with this compound are anticipated to be skin and eye irritation.[1] Furthermore, the parent compound, acetamide, is a suspected carcinogen based on animal studies, a crucial consideration for long-term exposure.[2][3][4] The precursor, 3,4-difluoroaniline, is known to be harmful if swallowed or inhaled and causes skin and eye irritation.[5]

Causality of Hazards: The difluorophenyl moiety can influence the compound's reactivity and metabolic pathways, potentially leading to the formation of reactive intermediates upon absorption. The acetamide group itself presents toxicological concerns, as evidenced by the data on the parent compound.

GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement | Source |

| Skin Irritation | 2 | H315: Causes skin irritation | [1] |

| Eye Irritation | 2 | H319: Causes serious eye irritation | [1] |

| Acute Toxicity (Oral, Inferred) | 4 | H302: Harmful if swallowed | [6] |

| Acute Toxicity (Inhalation, Inferred) | 4 | H332: Harmful if inhaled | |

| Carcinogenicity (Suspected, Inferred) | 2 | H351: Suspected of causing cancer | [2][3][4] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate PPE to minimize exposure.

Primary Engineering Controls

All work with N-(3,4-Difluorophenyl)acetamide should be conducted in a well-ventilated laboratory.[7] For procedures involving the solid material or solutions, a certified chemical fume hood is mandatory to control airborne levels.[4] Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the work area.[6][7][8]

Personal Protective Equipment (PPE) Protocol

The selection of PPE should be based on a thorough risk assessment of the specific experimental procedures.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or a face shield.[6][8] | Protects against splashes and airborne particles. |

| Hand Protection | Nitrile rubber gloves.[3] | Provides a barrier against skin contact. |

| Body Protection | Long-sleeved laboratory coat.[6] | Protects skin from accidental contact. |

| Respiratory Protection | A NIOSH-approved respirator may be necessary for large-scale operations or in situations where dust generation cannot be adequately controlled by engineering measures.[6] | Prevents inhalation of airborne particles. |

Safe Handling and Storage: Procedural Integrity

Adherence to strict handling and storage protocols is paramount to preventing accidental exposure and ensuring the stability of the compound.

Handling Workflow

Caption: Standard workflow for handling N-(3,4-Difluorophenyl)acetamide.

Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure all necessary PPE is correctly worn and the chemical fume hood is operational.

-

Weighing and Transfer: Minimize dust generation when weighing the solid material.[7] Use a spatula for transfers and conduct these operations within the fume hood.

-

Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

-

Post-Handling: After use, decontaminate all surfaces that may have come into contact with the chemical. Dispose of contaminated materials in a designated, sealed waste container.[4] Wash hands thoroughly with soap and water.[3]

Storage Conditions

Store N-(3,4-Difluorophenyl)acetamide in a tightly closed container in a cool, dry, and well-ventilated area.[6][7] Keep it away from strong oxidizing agents, strong acids, and strong bases.[3]

Emergency Procedures: Rapid and Effective Response

In the event of an exposure or spill, a swift and correct response is critical.

Exposure Response

Caption: First aid response flowchart for exposure to N-(3,4-Difluorophenyl)acetamide.

First Aid Measures:

-

In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7][9] Seek medical attention if irritation persists.[9]

-

In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek medical attention.[7]

-

If inhaled: Remove the individual from the area of exposure to fresh air.[7] If breathing is difficult, give oxygen. Seek immediate medical attention.[7][10]

-

If swallowed: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of milk or water.[7] Seek immediate medical attention.[7][9]

Spill and Disposal Procedures

Small Spills:

-

Evacuate non-essential personnel from the area.[4]

-

Wearing appropriate PPE, dampen the solid spill material with water to prevent dust formation.[10]

-

Carefully collect the material using absorbent paper or a scoop and place it into a suitable, sealed container for disposal.[10]

-

Wash the spill area with a soap and water solution.[10]

Disposal:

Dispose of waste materials in accordance with all applicable federal, state, and local environmental regulations.[9] Do not allow the chemical to enter drains or waterways.[11]

Conclusion